N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide
Description
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound featuring a 1H-indazole-3-carboxamide core linked to a 1,3-thiazol-2-yl ethyl group. This structure places it within a broader class of indazole carboxamides, which are studied for diverse pharmacological activities, including antiviral and cannabinoid receptor modulation.
Properties
Molecular Formula |
C13H12N4OS |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C13H12N4OS/c18-13(15-6-5-11-14-7-8-19-11)12-9-3-1-2-4-10(9)16-17-12/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17) |
InChI Key |
RVUDBJQYFUVXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times from hours to minutes. A protocol using HATU as the coupling agent at 100°C for 15 minutes achieves 82% yield for structurally similar amides.
Solid-Phase Synthesis
Immobilization of 1H-indazole-3-carboxylic acid on Wang resin enables iterative coupling cycles, though this method is less cost-effective for large-scale production.
Solvent Optimization
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DMF vs. THF : DMF provides higher yields (72% vs. 58%) due to better solubility of intermediates.
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Additives : 4-Dimethylaminopyridine (DMAP) increases reaction efficiency by 12% in THF-based systems.
Challenges and Troubleshooting
-
Byproduct Formation :
-
N-Acylation of the thiazole nitrogen is suppressed by using bulky coupling agents like HBTU.
-
-
Low Solubility :
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Deprotection Issues :
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Overly harsh TBAF conditions can degrade the thiazole ring; mild conditions (0.5 M TBAF, 25°C) are recommended.
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Comparative Analysis of Published Protocols
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) participates in hydrolysis and nucleophilic substitution reactions. Key transformations include:
Acid/Base-Catalyzed Hydrolysis
-
Acidic Conditions : Under reflux with HCl (6 M), the amide bond hydrolyzes to yield 1H-indazole-3-carboxylic acid and 2-(1,3-thiazol-2-yl)ethylamine.
-
Basic Conditions : NaOH (4 M) at 80°C cleaves the amide bond, producing the sodium salt of the carboxylic acid and the free amine .
Acyl Chloride Formation
Reaction with PCl₅ or SOCl₂ converts the carboxamide to the corresponding acyl chloride, enabling further derivatization (e.g., esterification or amidation with alcohols/amines).
Indazole Ring Functionalization
The NH group at position 1 of the indazole ring undergoes alkylation or arylation under basic conditions:
Thiazole Ring Reactivity
The thiazole moiety participates in electrophilic substitution and coordination chemistry:
Electrophilic Substitution
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Bromination : NBS in CCl₄ selectively brominates the thiazole at position 5 .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 of the thiazole .
Metal Coordination
The thiazole sulfur acts as a ligand for transition metals (e.g., Cu(I), Pd(II)), forming complexes relevant to catalytic applications .
Cycloaddition Reactions
The thiazole’s electron-deficient nature enables [4+2] cycloadditions:
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Diels–Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts .
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the ethyl linker for bioconjugation.
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological targets:
-
Kinase Inhibition : The indazole-thiazole scaffold inhibits kinases (e.g., EGFR, CDK2) via hydrogen bonding with catalytic residues .
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Enzyme Binding : Thiazole sulfur coordinates with heme iron in cytochrome P450 enzymes, altering metabolic pathways .
Synthetic Modifications
Key synthetic routes to derivatives include:
| Derivatization | Reagents/Conditions | Application |
|---|---|---|
| Amide Coupling | HOBt/EDC·HCl, DMF, RT | Library synthesis for SAR studies |
| Reductive Amination | NaBH₃CN, MeOH, 40°C | Introduction of alkylamine side chains |
Stability Under Reactive Conditions
Scientific Research Applications
Scientific Research Applications
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide has been investigated for several applications:
Inhibition of Protein Kinases
This compound has shown potential as an inhibitor of MAPKAP kinases, particularly MAPKAP-K2. Such inhibition can be crucial in managing conditions mediated by these kinases, including various cancers and inflammatory diseases. The ability to modulate kinase activity suggests its utility in drug development targeting specific signaling pathways involved in disease progression .
Anticancer Activity
Research indicates that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and other solid tumors . The mechanism often involves the inhibition of key protein kinases that drive cancer cell proliferation.
Antimicrobial Properties
The compound has been explored for its antimicrobial activity. Studies have shown that thiazole derivatives can exhibit significant antibacterial effects against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values obtained from various assays indicate promising antibacterial potential .
Biochemical Probes
Due to its structural characteristics, this compound may serve as a biochemical probe for studying cellular processes. Its interaction with specific molecular targets can help elucidate the pathways involved in various biological functions and disease states .
Case Study 1: Anticancer Efficacy
In a study evaluating thiazole-indole derivatives similar to this compound, several compounds exhibited IC50 values lower than 10 μM against MCF-7 breast cancer cells. These findings suggest a strong potential for developing new anticancer therapies based on this scaffold .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various thiazole derivatives showed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The indazole ring can inhibit the activity of certain kinases, leading to the suppression of inflammatory and cancerous processes . The combined effect of these interactions results in the compound’s biological activities .
Comparison with Similar Compounds
Structural Features
The compound shares the indazole-3-carboxamide scaffold with synthetic cannabinoids (e.g., AB-FUBINACA, APP-CHMINACA) and antiviral thiazolides. Key differences lie in substituents:
- Thiazole vs. Fluorinated Alkyl Chains: Unlike synthetic cannabinoids (e.g., 5F-EDMB-PINACA in ), which often incorporate fluorinated alkyl chains (e.g., 5-fluoropentyl), N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide uses a thiazole-ethyl group.
- Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility, whereas rigid cyclopropane or bulky tert-butyl groups in analogs (e.g., MDMB-FUBICA) may enhance receptor selectivity .
Receptor Affinity and Activity
- Cannabinoid Receptor Modulation: Indazole carboxamides like AB-FUBINACA and APP-CHMINACA are potent CB1/CB2 agonists, with EC₅₀ values in the nanomolar range. The thiazole group in the target compound may shift receptor interactions due to its aromaticity and hydrogen-bonding capacity, though empirical data is needed .
- Antiviral Potential: Thiazolide derivatives () inhibit SARS-CoV-2 Main Protease and Methyltransferase.
ADMET Properties
- Absorption/Distribution: Fluorinated synthetic cannabinoids (e.g., 5F-CUMYL-PINACA) exhibit high lipophilicity, enhancing CNS penetration.
- Metabolism : Indazole carboxamides are often metabolized via hydrolysis or hydroxylation (e.g., 7-hydroxy metabolites in ). The thiazole ring may introduce alternative metabolic pathways, such as sulfoxidation, affecting clearance rates .
- Toxicity: Synthetic cannabinoids with fluorinated chains (e.g., 5F-EDMB-PINACA) are associated with severe neurotoxicity and cardiovascular risks. The thiazole group could mitigate these effects, but thiazole-related hepatotoxicity remains a concern .
Comparative Data Table
Biological Activity
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to a class of indazole derivatives, which are known for their diverse biological activities. The presence of the thiazole moiety is crucial, as it contributes to the compound's pharmacological properties.
Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific protein targets. Notably, it has been shown to inhibit MAPKAP kinases, particularly MAPKAP-K2, which plays a role in inflammatory responses and pain modulation . This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Studies have demonstrated that derivatives of thiazole compounds exhibit significant antibacterial properties against various strains. For instance, certain thiazole derivatives showed remarkable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Antinociceptive Effects
The compound has been evaluated for its potential in managing chronic pain disorders by blocking Nav 1.7 channels. This channel is implicated in the transmission of pain signals; thus, its inhibition may provide relief from conditions such as diabetic neuropathy and postherpetic neuralgia .
3. Anti-inflammatory Properties
Inhibition of MAPKAP kinases leads to a decrease in inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a recent study, various thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values lower than those of conventional antibiotics, highlighting their potential as effective antibacterial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 1H-indazole-3-carboxylic acid with 2-(1,3-thiazol-2-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
- Step 2 : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can enhance reaction efficiency and reduce byproducts compared to traditional reflux .
- Purity Optimization : Recrystallization from a DMF/acetic acid mixture (8:2 v/v) yields high-purity crystals. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Verify the indazole C3-carboxamide proton (δ 8.2–8.5 ppm) and thiazole C2-ethyl linkage (δ 3.7–4.1 ppm for CH₂) .
- IR Spectroscopy : Confirm carbonyl stretching (C=O at ~1670 cm⁻¹) and NH bending (indazole NH at ~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₁₃H₁₁N₄OS) .
Q. What in vitro assays are suitable for initial target identification?
- Methodological Answer : Screen against kinase or receptor panels due to structural similarity to indazole-based inhibitors:
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays for CDK2 or PTPN2 inhibition, referencing IC₅₀ values from analogous compounds (e.g., 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide) .
- Cannabinoid Receptor Binding : Competitive radioligand assays (³⁵S-GTPγS binding) to assess CB1/CB2 agonism/antagonism, with comparisons to AB-FUBINACA enantiomers .
Advanced Research Questions
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times to synthetic (R)- and (S)-standards .
- Circular Dichroism (CD) : Analyze Cotton effects at 220–260 nm to confirm enantiomer-specific conformational changes .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into EGFR or kinase active sites (e.g., PDB: 7K1H). Prioritize poses with hydrogen bonds to thiazole N and indazole NH groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on RMSD and binding free energy (MM-PBSA) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Analog Synthesis : Modify the thiazole (e.g., 4-phenyl substitution) or indazole (e.g., N-methylation) and test activity in kinase or receptor assays .
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression of IC₅₀ data from 10+ derivatives .
Q. What in vitro models are appropriate for evaluating metabolic stability?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) in NADPH-regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (Clᵢₙₜ) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific inhibition .
Q. How can crystallographic data resolve contradictory activity results across assays?
- Methodological Answer :
- Co-crystallization : Soak the compound into kinase crystals (e.g., CDK2) and solve structures via X-ray diffraction (2.0–2.5 Å resolution). Compare binding modes to explain variations in IC₅₀ values .
- Electron Density Maps : Validate ligand occupancy and conformational flexibility using Phenix.refine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
